molecular formula C17H12F2N4O3 B3099164 N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide CAS No. 1351771-64-6

N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Cat. No.: B3099164
CAS No.: 1351771-64-6
M. Wt: 358.30
InChI Key: SBDCRLOUSBGEGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: is a synthetic organic compound that belongs to the class of imidazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the imidazole ring: This can be achieved through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.

    Introduction of the difluorophenyl group: This step involves the reaction of the imidazole derivative with 2,5-difluorobenzyl chloride in the presence of a base such as potassium carbonate.

    Attachment of the nitrobenzyl group: The final step includes the nucleophilic substitution reaction between the intermediate compound and 4-nitrobenzyl bromide in the presence of a suitable base.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The nitro group in the compound can undergo reduction reactions to form amino derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The imidazole ring can participate in electrophilic substitution reactions, where the hydrogen atoms on the ring are replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, nitrating agents.

Major Products Formed:

    Oxidation: Formation of nitroso and hydroxylamine derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated or nitrated imidazole derivatives.

Scientific Research Applications

N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide has several applications in scientific research:

    Medicinal Chemistry: This compound is studied for its potential as an antimicrobial and antifungal agent due to its ability to interact with biological targets.

    Material Science: It is used in the development of advanced materials with specific electronic and optical properties.

    Biological Research: The compound is used as a probe to study enzyme interactions and receptor binding due to its unique structural features.

Mechanism of Action

The mechanism of action of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets such as enzymes and receptors. The difluorophenyl and nitrobenzyl groups enhance its binding affinity to these targets, leading to inhibition or modulation of their activity. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with the target proteins, thereby exerting its biological effects.

Comparison with Similar Compounds

  • N-(2,4-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
  • N-(2,5-dichlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
  • N-(2,5-difluorophenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide

Comparison:

  • N-(2,4-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Similar in structure but with different fluorine substitution pattern, which may affect its binding affinity and biological activity.
  • N-(2,5-dichlorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide: Chlorine atoms instead of fluorine, which can lead to different electronic properties and reactivity.
  • N-(2,5-difluorophenyl)-1-(4-methylbenzyl)-1H-imidazole-4-carboxamide: Methyl group instead of nitro group, which can significantly alter its biological activity and interaction with molecular targets.

This detailed article provides a comprehensive overview of N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

N-(2,5-difluorophenyl)-1-[(4-nitrophenyl)methyl]imidazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12F2N4O3/c18-12-3-6-14(19)15(7-12)21-17(24)16-9-22(10-20-16)8-11-1-4-13(5-2-11)23(25)26/h1-7,9-10H,8H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBDCRLOUSBGEGP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CN2C=C(N=C2)C(=O)NC3=C(C=CC(=C3)F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Reactant of Route 2
Reactant of Route 2
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Reactant of Route 3
Reactant of Route 3
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Reactant of Route 4
Reactant of Route 4
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Reactant of Route 5
Reactant of Route 5
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide
Reactant of Route 6
Reactant of Route 6
N-(2,5-difluorophenyl)-1-(4-nitrobenzyl)-1H-imidazole-4-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.